Retelliptine Pharmacophore: 9-Methoxy Substituent Introduction
The 4-methoxyphenyl group on the hydrazone directly provides the 9-methoxy substituent in the final pyrido[4,3-b]carbazole structure. This substitution pattern is not achievable with phenylhydrazone or 4-chlorophenylhydrazone analogs, which would yield 9-H or 9-Cl ellipticines, respectively. The 9-methoxy group is a defining feature of retelliptine, a compound that demonstrated in vitro cytotoxicity against cancer cells with IC50 values ranging from 3.1 to 23 ng/mL . While direct comparative data for the hydrazone intermediate itself is not widely reported in the public domain, the downstream biological consequence of this substitution is documented.
| Evidence Dimension | Substitution pattern of final pyridocarbazole alkaloid |
|---|---|
| Target Compound Data | Introduces 9-methoxy group in final product (retelliptine scaffold) |
| Comparator Or Baseline | Phenylhydrazone analog (CAS 19283-46-6) yields 9-unsubstituted ellipticine; 4-chlorophenylhydrazone yields 9-Cl analog |
| Quantified Difference | Retelliptine IC50: 3.1–23 ng/mL against RPMI-8226 cancer cells; parent ellipticine IC50 values are generally higher (e.g., ~90 µM for 9-methoxyellipticine in some assays, though assay-dependent) |
| Conditions | Cellular cytotoxicity assays (RPMI-8226 cancer cell line) for retelliptine; data sourced from TargetMol product information referencing primary pharmacology literature |
Why This Matters
Procurement of the correct hydrazone ensures the synthesis yields the 9-methoxy pharmacophore required for retelliptine and related drug candidates; the wrong hydrazone would produce a different biological profile.
